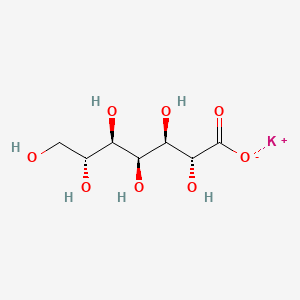
Potassium glucoheptonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium glucoheptonate is a chemical compound with the molecular formula C7H13KO8. It is a potassium salt of glucoheptonic acid and is known for its excellent chelating properties. This compound is widely used in various industries due to its ability to form stable complexes with metal ions, making it an effective sequestrant and dispersant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium glucoheptonate can be synthesized through the reaction of glucoheptonic acid with potassium hydroxide. The reaction typically involves dissolving glucoheptonic acid in water, followed by the addition of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of high-purity glucoheptonic acid and potassium hydroxide, with careful control of reaction parameters to ensure high yield and purity of the final product. The solution is then concentrated and crystallized to obtain the solid this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium glucoheptonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucoheptonic acid derivatives.
Reduction: Reduction reactions can convert it back to glucoheptonic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Glucoheptonic acid derivatives.
Reduction: Glucoheptonic acid.
Substitution: Metal glucoheptonates (e.g., sodium glucoheptonate, calcium glucoheptonate).
Wissenschaftliche Forschungsanwendungen
Potassium glucoheptonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: It is used in biological studies to stabilize metal ions in solution.
Medicine: It is used in pharmaceutical formulations to enhance the stability and bioavailability of metal-containing drugs.
Industry: It is used in water treatment, textile dyeing, and detergent formulations due to its strong chelating properties.
Wirkmechanismus
The primary mechanism by which potassium glucoheptonate exerts its effects is through chelation. It forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the metal ion with the oxygen atoms of the glucoheptonate molecule, forming a stable ring structure.
Vergleich Mit ähnlichen Verbindungen
Sodium glucoheptonate: Similar in structure and function, but with sodium as the cation.
Calcium glucoheptonate: Used in similar applications but with calcium as the cation.
Magnesium glucoheptonate: Another similar compound with magnesium as the cation.
Uniqueness: Potassium glucoheptonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications where strong chelation is required, such as in water treatment and pharmaceutical formulations.
Eigenschaften
CAS-Nummer |
68084-27-5 |
|---|---|
Molekularformel |
C7H13KO8 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
ORUCCVLWOQSRMC-WYRLRVFGSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride](/img/structure/B14152528.png)


![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)

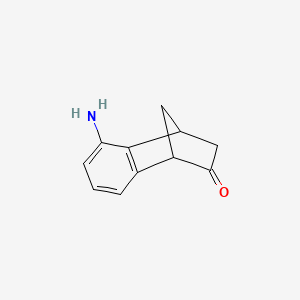
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)
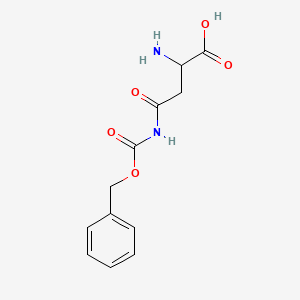
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
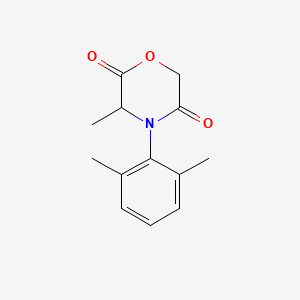
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
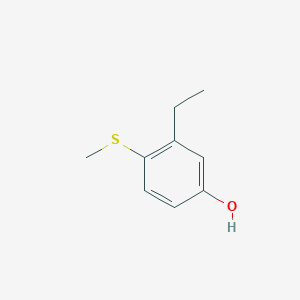
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)

